molecular formula C20H32O2 B105229 Agatholal CAS No. 17990-11-3

Agatholal

Cat. No. B105229
CAS RN: 17990-11-3
M. Wt: 304.5 g/mol
InChI Key: FSLWKIHHQUNBQK-AKZLODSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agatholal is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied. In

Scientific Research Applications

Enhancing Bioavailability and Brain Concentration of Ginsenosides

Potential Role in Managing Metabolic Syndrome

Andrographis paniculata and its derived components, including andrographolide (AGL), have shown potential in managing metabolic syndrome. AGL exhibits activities against diabetes, hyperlipidemia, hypertension, and obesity, indicating its potential role in managing these conditions (Islam, 2017).

Nanoparticle Uptake Pathways

Research on silver nanoparticles (Ag NPs) in estuarine snails revealed that clathrin- and caveolae-mediated endocytosis are potential mechanisms exploited by Ag NPs for cellular uptake. This study provides insights into the multiple uptake pathways of Ag NPs in biological systems (Khan et al., 2015).

Enhancing Anti-Inflammatory and Antinociceptive Properties

Agaricoglycerides of the fermented mushroom Grifola frondosa (AGF) showed significant anti-inflammatory and antinociceptive effects in preclinical models. This suggests the potential use of AGF as alternative medicine for inflammatory pain management (Han & Cui, 2012).

Drug Delivery Systems for Brain Permeability

Research on Andrographolide (AG) focused on enhancing its penetration into the brain using liposomes. This study shows that developed liposomes could be ideal candidates for brain delivery of AG, potentially aiding in the treatment of inflammation-mediated neurodegenerative disorders (Piazzini et al., 2018).

properties

IUPAC Name

(1S,4aR,5S,8aR)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-15(10-13-21)6-8-17-16(2)7-9-18-19(3,14-22)11-5-12-20(17,18)4/h10,14,17-18,21H,2,5-9,11-13H2,1,3-4H3/b15-10+/t17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLWKIHHQUNBQK-AKZLODSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Agatholal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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